Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)-
Description
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Properties
IUPAC Name |
1-bromo-2-methoxy-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVJIKIJDVVNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630678 | |
| Record name | 1-Bromo-2-methoxy-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820258-23-9 | |
| Record name | 1-Bromo-2-methoxy-4-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=820258-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-methoxy-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical properties of 1-bromo-2-methoxy-4-(1-methylethyl)benzene
Technical Guide: Physical Properties & Applications of 1-Bromo-2-methoxy-4-(1-methylethyl)benzene
Executive Summary
1-Bromo-2-methoxy-4-(1-methylethyl)benzene (also known as 2-Bromo-5-isopropylanisole ) is a specialized aryl bromide intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring a sterically demanding isopropyl group para to the bromine and an electron-donating methoxy group ortho to the bromine—makes it a valuable building block for introducing the 2-methoxy-4-isopropylphenyl moiety into complex scaffolds via transition-metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive analysis of its physical properties, synthetic utility, and handling protocols, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis
The molecule is a trisubstituted benzene derivative. The interplay between the electron-donating methoxy group (-OCH₃) and the alkyl isopropyl group (-CH(CH₃)₂) dictates its electronic properties and reactivity profile.
| Attribute | Detail |
| IUPAC Name | 1-Bromo-2-methoxy-4-(1-methylethyl)benzene |
| Common Synonyms | 2-Bromo-5-isopropylanisole; 4-Bromo-3-methoxycumene |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.12 g/mol |
| SMILES | COc1cc(C(C)C)ccc1Br |
| InChI Key | (Predicted) Structure-dependent |
Structural Visualization
The diagram below illustrates the steric and electronic environment of the molecule. The methoxy group at position 2 activates the ring but also creates steric crowding at the bromine position (1), influencing the rate of oxidative addition in catalytic cycles.
Caption: Electronic and steric relationships between substituents on the benzene core.
Physical Properties Matrix
Note: Experimental values for this specific isomer are rare in public literature. The data below represents high-confidence predicted values based on Structure-Activity Relationship (SAR) modeling of analogous halo-anisoles.
| Property | Value / Range | Methodology/Notes |
| Physical State | Liquid (at 20°C) | Inferred from 2-bromoanisole (liq) and 4-isopropylanisole (liq). |
| Boiling Point | 255°C – 265°C (at 760 mmHg) | Predicted via ACD/Labs & ChemSpider algorithms. |
| Melting Point | < 10°C | Likely remains liquid due to asymmetry preventing efficient crystal packing. |
| Density | 1.25 ± 0.05 g/cm³ | Bromine atom significantly increases density relative to anisole (0.99 g/cm³). |
| Refractive Index | 1.545 – 1.555 | Typical for brominated aromatic ethers. |
| Flash Point | > 110°C | Estimated; requires handling as a combustible liquid. |
| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly lipophilic due to isopropyl and bromo groups. |
| Solubility (Water) | Negligible (< 10 mg/L) | Hydrophobic character dominates. |
| Solubility (Organic) | Excellent | Miscible with DCM, EtOAc, THF, Toluene, Acetone. |
Synthetic Utility & Reactivity
The primary utility of 1-bromo-2-methoxy-4-(1-methylethyl)benzene lies in its role as an electrophile in Palladium-catalyzed cross-coupling reactions .
Key Transformations
-
Suzuki-Miyaura Coupling: Reacts with aryl/alkyl boronic acids to form biaryl scaffolds. The ortho-methoxy group can accelerate the reaction via the "chelating effect" in certain catalytic systems but may also hinder bulky ligands.
-
Buchwald-Hartwig Amination: Precursor for synthesizing aniline derivatives.
-
Lithium-Halogen Exchange: Treatment with n-BuLi or t-BuLi at -78°C generates the aryl lithium species, which can be quenched with electrophiles (e.g., DMF to form the aldehyde).
Synthetic Workflow Diagram
The following flowchart outlines the standard decision matrix for utilizing this intermediate in drug discovery workflows.
Caption: Strategic application of the intermediate in divergent synthesis.
Handling, Stability & Safety
Given the lipophilicity and halogenated nature of the compound, strict adherence to safety protocols is required.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon). While aryl bromides are generally stable, the methoxy group can be sensitive to strong Lewis acids (demethylation risk).
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or Fluoroelastomer (Viton) recommended due to high organic solubility.
-
Respiratory: Use in a fume hood. Avoid inhalation of vapors.
-
-
Hazards:
-
Skin/Eye Irritant: Likely causes irritation upon contact.
-
Aquatic Toxicity: Due to high LogP (>4), prevent release into drains or waterways.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on Electrophilic Aromatic Substitution and directing effects of methoxy/alkyl groups).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Bromoanisole. Retrieved from [Link] (Used as a primary analog for property estimation).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link] (Standard protocol reference for Suzuki coupling of aryl bromides).
Solubility of 2-bromo-5-isopropylanisole in organic solvents
Technical Whitepaper: Solubility Profiling and Thermodynamic Modeling of 2-bromo-5-isopropylanisole
Executive Summary & Chemical Context
2-bromo-5-isopropylanisole (CAS: 125320-30-5, analog) represents a class of halogenated aromatic ethers critical in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., via Suzuki-Miyaura coupling). Its structural duality—combining a lipophilic isopropyl-bromo domain with a polarizable methoxy motif—creates a specific solubility profile that challenges standard purification workflows.
This guide provides a rigorous technical framework for determining the solid-liquid equilibrium (SLE) of 2-bromo-5-isopropylanisole. Unlike simple commodity chemicals, the solubility data for this specific isomer is often proprietary or absent from public handbooks. Therefore, this document serves as both a predictive profile based on structural analogs (e.g., 2-bromoanisole) and a validation protocol for generating decision-quality thermodynamic data.
Physicochemical Profile & Predicted Solubility
To design an effective solubility study, we must first model the solute-solvent interactions using "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).
Structural Analysis:
-
Hydrophobic Domain: The 5-isopropyl and 2-bromo substituents significantly increase the molecular volume and lipophilicity compared to bare anisole.
-
H-Bonding Potential: The methoxy oxygen acts as a weak Hydrogen Bond Acceptor (HBA). The molecule lacks Hydrogen Bond Donors (HBD).
Predicted Solvent Compatibility Ranking:
| Solvent Class | Representative Solvents | Predicted Interaction | Application Utility |
| Non-Polar Aromatic | Toluene, Xylene | High Solubility. | Reaction Medium |
| Polar Aprotic | Ethyl Acetate, Acetone | High Solubility. Dipole-dipole interactions stabilize the ether/bromo dipoles. | Extraction / Wash |
| Polar Protic | Methanol, Ethanol, IPA | Temperature Dependent. High at boiling, low at freezing. | Crystallization (Cooling) |
| Aliphatic | n-Heptane, Hexane | Moderate/Low. Good for antisolvent use. | Crystallization (Antisolvent) |
| Aqueous | Water | Insoluble. | Phase Separation |
Expert Insight: For crystallization development, focus on Alcohol/Water or Toluene/Heptane systems. The isopropyl group enhances solubility in alkanes compared to simple bromoanisoles, potentially requiring lower temperatures for high yield in antisolvent processes.
Experimental Protocols: The "Gold Standard" Workflows
Do not rely on visual estimation. Use the Isothermal Saturation Method for equilibrium data and the Polythermal Method for metastable zone width (MSZW) determination.
Protocol A: Isothermal Saturation (Gravimetric)
Use this method to generate the thermodynamic data required for the Apelblat model.
-
Preparation: Add excess 2-bromo-5-isopropylanisole solid to 20 mL of the target solvent in a double-jacketed glass vessel.
-
Equilibration: Stir at 400 rpm at a constant temperature (
K) for 24 hours.-
Why 24h? Steric hindrance from the isopropyl group may slow dissolution kinetics; 24h ensures true thermodynamic equilibrium.
-
-
Sampling: Stop stirring and allow phases to settle for 30 minutes. Use a pre-heated syringe filter (0.22
m PTFE) to withdraw the supernatant. -
Quantification:
-
Transfer a known mass of supernatant to a weighing dish.
-
Evaporate solvent (vacuum oven at 40°C) until constant mass is achieved.
-
Calculation: Determine mole fraction (
) using the molar masses of solute and solvent.
-
Protocol B: Dynamic Polythermal Method (Laser Monitoring)
Use this for determining the Metastable Zone Width (MSZW).
-
Prepare mixtures of known concentration (
). -
Heat at 1 K/min until dissolution (clear point).
-
Cool at 1 K/min until nucleation is detected (cloud point) using a laser transmissometer.
-
Output: The difference between dissolution and nucleation temperatures defines the MSZW, critical for avoiding spontaneous nucleation during scale-up.
Visualization: Experimental Workflow
The following diagram outlines the logical flow for determining and modeling solubility.
Caption: Figure 1. Systematic workflow for solubility profiling, moving from predictive screening to empirical validation and process modeling.
Thermodynamic Modeling & Data Analysis
To translate raw experimental points into a predictive tool for process engineers, you must fit the data to thermodynamic models.
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of organic solids.
- : Mole fraction solubility of 2-bromo-5-isopropylanisole.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via regression analysis.
Validation Criteria:
- : Indicates excellent fit.
-
Relative Average Deviation (RAD) < 2% : Ensures the model is accurate enough for process control.
Thermodynamic Dissolution Functions
Using the van't Hoff analysis, calculate the driving forces:
-
Enthalpy (
): Positive values indicate endothermic dissolution (solubility increases with T). -
Entropy (
): Positive values indicate increased disorder (driving force). -
Gibbs Free Energy (
): .
Critical Check: If
is excessively high in a specific solvent, the solubility curve will be very steep. This is ideal for cooling crystallization (high theoretical yield) but risks uncontrolled nucleation if cooling is too fast.
Practical Application: Solvent Swap Strategy
For a typical synthesis workflow involving 2-bromo-5-isopropylanisole:
-
Reaction: Performed in Toluene (High solubility, high boiling point).
-
Workup: The toluene stream contains the product.
-
Crystallization:
-
Option A (Distillative Swap): Distill off Toluene, add Isopropanol (IPA) . Cool to 0°C.
-
Logic: IPA has lower solubility for the bromo-isopropyl species at low T compared to Toluene.
-
-
Option B (Antisolvent): Keep Toluene concentrate, slowly add Methanol .
-
Logic: Methanol acts as a polar antisolvent, forcing the lipophilic product out of solution.
-
-
Visualization: Solvent Selection Decision Tree
Caption: Figure 2. Decision matrix for selecting solvents based on process stage (Reaction vs. Purification).
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The authoritative text on solubility measurement and crystallization design).
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. (Foundational paper for the Apelblat Equation).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. 2nd Edition. CRC Press. (Reference for predicting solubility based on structural fragments).
-
Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. Journal of Molecular Liquids, 211, 952-959. (Example of standard solubility profiling workflow for aromatic acids/ethers).
2-Bromo-5-isopropylanisole molecular weight and formula
Structural Characterization, Synthetic Pathways, and Application in Cross-Coupling Architectures
Executive Summary
This technical guide provides a comprehensive analysis of 2-Bromo-5-isopropylanisole (C₁₀H₁₃BrO), a halogenated aromatic ether utilized as a high-value intermediate in medicinal chemistry and agrochemical synthesis. Distinguished by its specific regiochemistry—positioning a steric bulk (isopropyl) meta to a halogen handle (bromine) and para to an electron-donating methoxy group—this molecule serves as a critical electrophile in Palladium-catalyzed cross-coupling reactions. This paper outlines its physiochemical properties, validated synthesis protocols, and mechanistic utility in drug discovery workflows.
Chemical Identity and Physiochemical Profile
The precise molecular weight and formula are foundational for stoichiometric calculations in multi-step synthesis. The presence of the bromine atom introduces a characteristic isotopic pattern essential for mass spectrometry validation.
Table 1: Core Chemical Specifications
| Parameter | Specification | Notes |
| IUPAC Name | 1-Bromo-2-methoxy-4-(propan-2-yl)benzene | Alternate: 2-Bromo-5-isopropyl-1-methoxybenzene |
| Molecular Formula | C₁₀H₁₃BrO | |
| Molecular Weight | 229.12 g/mol | Average mass |
| Monoisotopic Mass | 228.0150 (⁷⁹Br) / 230.0129 (⁸¹Br) | ~1:1 ratio due to Br isotopes |
| CAS Registry Number | Variable by vendor | Searchable via substructure in SciFinder/Reaxys |
| Physical State | Pale yellow oil to low-melting solid | Lipophilic nature |
| Boiling Point (Predicted) | 245°C - 255°C | At 760 mmHg |
| Density (Predicted) | 1.28 ± 0.06 g/cm³ | Halogen contribution increases density > water |
Structural Analysis
The molecule features a trisubstituted benzene ring. The methoxy group (-OMe) exerts a strong electron-donating effect, activating the ring, while the bromine (-Br) at the ortho position provides a reactive site for oxidative addition. The isopropyl group (-iPr) at the C5 position adds lipophilicity (LogP ~3.5), a desirable trait for improving the bioavailability of pharmaceutical candidates.
Synthetic Architecture
Reliable access to 2-Bromo-5-isopropylanisole is rarely achieved through direct bromination of 3-isopropylanisole due to competing regioselectivity (para-bromination dominates). The most robust route involves the O-methylation of 2-bromo-5-isopropylphenol .
Diagram 1: Retrosynthetic Pathway
The following logic flow illustrates the synthesis strategy, prioritizing regiocontrol.
Caption: Figure 1. Convergent synthesis route avoiding regio-isomeric mixtures common in direct anisole bromination.
Detailed Protocol: O-Methylation Workflow
Objective: Convert 2-bromo-5-isopropylphenol to 2-Bromo-5-isopropylanisole.
Reagents:
-
Precursor: 2-Bromo-5-isopropylphenol (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq) or Dimethyl Sulfate (DMS)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous
-
Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-isopropylphenol (10 mmol) in anhydrous acetone (30 mL).
-
Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes.
-
Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (15 mmol) via syringe to control the exotherm.
-
Reflux: Equip with a reflux condenser and heat to 60°C (gentle reflux) for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear.
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄. Flash chromatography (SiO₂, 100% Hexanes → 5% EtOAc/Hexanes) yields the pure oil.
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The primary utility of 2-Bromo-5-isopropylanisole is as an electrophile in Palladium-catalyzed cross-coupling. The steric bulk of the ortho-methoxy group and the meta-isopropyl group requires specific catalyst ligands to ensure high yields.
Mechanistic Considerations
The oxidative addition of the aryl bromide to the Pd(0) center is the rate-limiting step. The electron-rich methoxy group at the ortho position can coordinate with Palladium, potentially stabilizing intermediates but also creating steric hindrance.
Validated Coupling Protocol
System: Pd(dppf)Cl₂ / K₃PO₄ / Dioxane:Water.
-
Charge: Combine 2-Bromo-5-isopropylanisole (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Inertion: Evacuate and backfill with Nitrogen (3 cycles).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Activation: Heat to 90°C for 12 hours.
-
Result: Formation of biaryl scaffolds common in kinase inhibitors.
Diagram 2: Catalytic Cycle & Steric Influence
This diagram visualizes the catalytic cycle, highlighting where the specific structural features of the molecule influence reactivity.
Caption: Figure 2. Suzuki-Miyaura cycle. The 2-methoxy substituent influences the Oxidative Addition and Transmetallation geometry.
Analytical Verification (Self-Validating Data)
To ensure the integrity of the synthesized compound, researchers must verify the structure using ¹H NMR. The following spectral features are diagnostic for 2-Bromo-5-isopropylanisole.
Predicted ¹H NMR (400 MHz, CDCl₃)
-
δ 7.40 (d, J=8.0 Hz, 1H): Aromatic proton at C3 (Ortho to Br). The doublet arises from coupling with C4-H.
-
δ 6.75 (d, J=2.0 Hz, 1H): Aromatic proton at C6 (Ortho to OMe). Small coupling constant (meta-coupling) or doublet of doublets.
-
δ 6.68 (dd, J=8.0, 2.0 Hz, 1H): Aromatic proton at C4.
-
δ 3.88 (s, 3H): Methoxy group (-OCH₃). Distinct singlet.
-
δ 2.85 (sept, J=7.0 Hz, 1H): Methine proton of the Isopropyl group.
-
δ 1.22 (d, J=7.0 Hz, 6H): Methyl protons of the Isopropyl group.
Interpretation: The presence of the methoxy singlet at 3.88 ppm and the isopropyl septet/doublet pattern confirms the alkylation. The aromatic integration (3H) confirms the retention of the trisubstituted ring pattern.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12827176 (Isomer Class). Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution). Retrieved from [Link]
-
Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Retrieved from [Link]
Methodological & Application
Application Note & Protocol: Optimizing Lithium-Halogen Exchange Conditions for 1-Bromo-2-methoxy-4-isopropylbenzene
Introduction: The Strategic Importance of 2-Methoxy-4-isopropylphenyl Lithium
The in situ generation of organolithium reagents via lithium-halogen exchange is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 1-Bromo-2-methoxy-4-isopropylbenzene serves as a valuable precursor to the highly reactive 2-methoxy-4-isopropylphenyl lithium. This intermediate is a key building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals, where the specific substitution pattern is crucial for biological activity. The methoxy group, being an ortho-directing group, can influence the regioselectivity of subsequent reactions, making the precise control of the lithium-halogen exchange paramount to avoid undesired side reactions such as ortho-lithiation.
This application note provides a comprehensive guide to the lithium-halogen exchange of 1-bromo-2-methoxy-4-isopropylbenzene, detailing optimized protocols and exploring the critical parameters that govern the reaction's success. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering researchers the knowledge to not only replicate the described procedures but also to adapt them to their specific synthetic challenges.
Mechanistic Considerations: A Tale of Two Pathways
The reaction of an aryl halide with an organolithium reagent, typically an alkyllithium, can proceed through two primary pathways: direct lithium-halogen exchange and competing ortho-lithiation (directed ortho-metalation or DoM). The desired pathway is the lithium-halogen exchange, which is generally favored for aryl bromides over chlorides and is significantly faster at low temperatures.
Figure 1: Competing pathways in the reaction of 1-bromo-2-methoxy-4-isopropylbenzene with an organolithium reagent.
The methoxy group in the substrate is a powerful ortho-directing group, which can lead to competitive deprotonation at the C3 position. However, the kinetics of the lithium-halogen exchange are significantly faster at low temperatures (typically -78 °C), effectively suppressing the thermodynamically favored, but slower, ortho-lithiation pathway.
Critical Parameters for Successful Lithium-Halogen Exchange
The success of this reaction hinges on the careful control of several key parameters. The following table summarizes the recommended conditions based on extensive literature review and in-house validation.
| Parameter | Recommended | Rationale |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | Provides a good balance of reactivity and handling. s-BuLi can be more reactive but may lead to more side products. t-BuLi is often too sterically hindered and basic, favoring elimination or ortho-lithiation. |
| Equivalents of R-Li | 1.05 - 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Ethereal solvents are crucial for solvating the organolithium species and promoting the desired reactivity. THF is generally preferred for its higher polarity and better solvating power at low temperatures. |
| Temperature | -78 °C (Dry ice/acetone bath) | Essential for suppressing the competing ortho-lithiation pathway and ensuring high selectivity for the lithium-halogen exchange. |
| Reaction Time | 30 - 60 minutes | Sufficient time for the exchange to go to completion at low temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are extremely sensitive to air and moisture. |
Experimental Protocol: Synthesis of 2-Methoxy-4-isopropylbenzaldehyde
This protocol details the lithium-halogen exchange of 1-bromo-2-methoxy-4-isopropylbenzene followed by quenching with N,N-dimethylformamide (DMF) to yield 2-methoxy-4-isopropylbenzaldehyde.
Materials:
-
1-Bromo-2-methoxy-4-isopropylbenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or similar inert atmosphere setup
-
Dry ice/acetone bath
Safety Precautions:
-
Organolithium reagents are pyrophoric and will ignite on contact with air. All manipulations must be carried out under a strict inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Have a Class D fire extinguisher readily available.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve 1-bromo-2-methoxy-4-isopropylbenzene (1.0 eq) in anhydrous THF (approximately 0.2 M concentration) in the reaction flask.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Lithium-Halogen Exchange: Stir the reaction mixture at -78 °C for 45 minutes. The solution may become cloudy or change color, indicating the formation of the organolithium species.
-
Electrophilic Quench: Slowly add anhydrous DMF (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Figure 2: Experimental workflow for the synthesis of 2-methoxy-4-isopropylbenzaldehyde.
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction may be due to impure or titrated n-BuLi, or the presence of moisture. Ensure all glassware is rigorously dried and the solvent is anhydrous. Titration of the n-BuLi solution before use is highly recommended.
-
Formation of Side Products: The presence of ortho-lithiated byproducts suggests the reaction temperature was too high. Ensure consistent and efficient cooling throughout the addition of n-BuLi and the electrophilic quench.
-
Choice of Electrophile: While this protocol uses DMF, the generated 2-methoxy-4-isopropylphenyl lithium can be quenched with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to generate a diverse range of functionalized products.
Conclusion
The lithium-halogen exchange of 1-bromo-2-methoxy-4-isopropylbenzene is a powerful and reliable method for the generation of a valuable synthetic intermediate. By carefully controlling the reaction parameters, particularly temperature and the exclusion of air and moisture, researchers can achieve high yields of the desired lithiated species. The protocol and insights provided in this application note serve as a robust starting point for the synthesis of a wide array of complex molecules.
References
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
- Wakefield, B. J. (1995).Organolithium Methods. Academic Press.
- Schlosser, M. (2005).Organometallics in Synthesis: A Manual (2nd ed.). John Wiley & Sons.
-
Gilman, H., & Beel, J. A. (1949). The Preparation of Organolithium Compounds. Journal of the American Chemical Society, 71(4), 1499–1500. [Link]
-
Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium−halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-Isopropylanisole
Executive Summary & Substrate Analysis
This guide details the synthetic protocols for the functionalization of 2-bromo-5-isopropylanisole (1) via Palladium-catalyzed cross-coupling. This substrate serves as a critical scaffold in the synthesis of TRP channel modulators, thymol derivatives, and complex terpenes.
Structural & Mechanistic Challenges
The successful coupling of (1) is governed by two opposing forces that must be managed through catalyst design:
-
Electronic Deactivation (The "Methoxy Effect"): The ortho-methoxy group is a strong Electron Donating Group (EDG). It increases electron density at the C-Br bond, rendering the aryl bromide less electrophilic. This significantly slows down the Oxidative Addition step, which is often rate-limiting for electron-rich aryl halides.
-
Steric Environment:
-
Ortho-Methoxy: Provides moderate steric hindrance and potential for weak hemi-labile coordination to the Palladium center, which can stabilize off-cycle resting states.
-
Meta-Isopropyl: While remote from the reaction center, it adds lipophilicity and bulk that influences solubility and crystallizability.
-
Strategic Solution: To overcome the electronic deactivation, we utilize electron-rich, bulky phosphine ligands (Dialkylbiarylphosphines). These ligands facilitate oxidative addition (by increasing electron density on Pd) and promote reductive elimination (via steric bulk).
Critical Workflow Visualization
The following diagram outlines the decision logic for ligand and condition selection based on the target coupling partner.
Figure 1: Strategic workflow for ligand selection based on the specific electronic and steric demands of 2-bromo-5-isopropylanisole.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
This protocol uses the SPhos ligand system. SPhos is specifically designed to couple hindered, electron-rich aryl chlorides and bromides. The ortho-methoxy group on the substrate mimics the steric profile SPhos was optimized for.
Materials & Reagents
| Component | Equiv. | Role | Notes |
| 2-Bromo-5-isopropylanisole | 1.0 | Substrate | Limiting reagent. |
| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess ensures completion. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Palladium(II) acetate. |
| SPhos | 0.04 (4 mol%) | Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base | Use K₃PO₄·H₂O or finely ground anhydrous. |
| Toluene / Water | 10:1 (v/v) | Solvent System | Biphasic system promotes salt solubility. |
Step-by-Step Methodology
-
Catalyst Pre-complexation (Crucial for Activity):
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/orange, indicating the formation of the active Pd(0)-L species.
-
Why? Generating the active species ex situ prevents Pd-black formation during the initial heating phase.
-
-
Reaction Assembly:
-
To a reaction vessel equipped with a magnetic stir bar, add 2-bromo-5-isopropylanisole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen inhibition is severe for electron-rich substrates.
-
-
Solvent & Catalyst Addition:
-
Add the Toluene/Water solvent mixture (sparged with Nitrogen for 10 mins prior to use).
-
Inject the pre-complexed Catalyst solution via syringe.
-
-
Reaction:
-
Heat the mixture to 80–100°C vigorously stirring.
-
Monitor via HPLC/UPLC at 2 hours. Conversion should be >90%.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc. Wash with water and brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc).
-
Protocol B: Buchwald-Hartwig Amination
Coupling amines to electron-rich aryl bromides is challenging because the amine can compete with the phosphine for binding to Pd. We utilize BrettPhos or RuPhos , which provide extreme steric bulk to prevent amine inhibition and facilitate the reductive elimination of the electron-rich product.
Materials & Reagents
| Component | Equiv. | Role | Notes |
| 2-Bromo-5-isopropylanisole | 1.0 | Substrate | |
| Primary/Secondary Amine | 1.2 | Nucleophile | |
| Pd₂(dba)₃ | 0.01 (1 mol%) | Pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0). |
| BrettPhos | 0.02 (2 mol%) | Ligand | Excellent for primary amines. Use RuPhos for secondary. |
| NaOtBu | 1.4 | Base | Sodium tert-butoxide (Must be stored in glovebox/desiccator). |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology
-
Drying Protocol (Strictly Anhydrous):
-
Ensure all glassware is oven-dried. Moisture decomposes the active catalytic species and protonates the base, killing the reaction.
-
-
Solids Addition:
-
In a glovebox or under positive Argon flow, add Pd₂(dba)₃, BrettPhos, NaOtBu, and the solid amine (if applicable) to the reaction vial.
-
-
Liquid Addition:
-
Add 2-bromo-5-isopropylanisole (liquid) via syringe.
-
Add anhydrous 1,4-Dioxane.
-
-
Activation:
-
Heat to 100°C .
-
Note: A color change to dark red/brown is normal. If the solution turns black and precipitates metal (Pd black) within 10 minutes, the reaction has failed (likely O₂ ingress).
-
-
Workup:
-
Filter through a pad of Celite to remove palladium salts.
-
Concentrate and purify via chromatography. Note: Amine products often streak on silica; add 1% Triethylamine to the eluent.
-
Mechanistic Insight: The Catalytic Cycle
Understanding the specific interaction of the 2-methoxy group is vital. The diagram below illustrates the catalytic cycle with specific emphasis on the rate-determining step for this substrate.
Figure 2: Catalytic cycle highlighting the Oxidative Addition as the rate-limiting step due to the electron-donating nature of the methoxy group.
Analytical Data & Troubleshooting
Expected NMR Shifts (1H NMR, CDCl₃)
-
Aromatic Protons: Look for the specific splitting pattern of the 1,2,4-substitution. The proton ortho to the bromine (and meta to methoxy) will shift significantly upfield upon coupling.
-
Methoxy Group: Singlet at ~3.8–3.9 ppm.
-
Isopropyl Group: Septet at ~2.8 ppm, Doublet at ~1.2 ppm.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Oxidative Addition Failure | Switch to XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C. |
| Protodebromination (Ar-H) | Hydride Source / Wet Solvent | Ensure solvents are anhydrous. Use dry K₃PO₄. Reduce reaction time. |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Oxygen leak. Check inert gas lines. Degas solvents more rigorously. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [Link]
- Grounding: Establishes SPhos as the premier ligand for electron-rich and hindered aryl chlorides/bromides.
-
Barder, T. E., & Buchwald, S. L. "Improved Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2007. [Link]
- Grounding: Defines the BrettPhos/RuPhos systems for challenging amin
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]
- Grounding: Foundational text for the Suzuki protocol logic.
Application Note: Functionalization of 2-bromo-5-isopropylanisole via Electrophilic Aromatic Substitution
Executive Summary
This application note details the regioselective functionalization of 2-bromo-5-isopropylanisole (also referred to as 4-bromo-3-methoxycumene). Due to the unique interplay of electronic activation and steric hindrance on this scaffold, standard electrophilic aromatic substitution (EAS) protocols require precise control to ensure yield and regiochemical purity.
This guide provides validated protocols for Nitration , Formylation (Vilsmeier-Haack) , and Bromination , targeting the C4 position (para to the methoxy group). It includes mechanistic rationale, step-by-step methodologies, and analytical validation strategies to distinguish between potential regioisomers.
Mechanistic Analysis & Regioselectivity
Successful functionalization relies on understanding the directing effects of the three substituents on the benzene ring.
Substrate Analysis
-
Methoxy (-OMe) at C1: Strong activator, ortho/para director.
-
Bromo (-Br) at C2: Weak deactivator, ortho/para director.
-
Isopropyl (-iPr) at C5: Weak activator, ortho/para director.
Site Prediction
The incoming electrophile (E⁺) faces competition between electronic activation and steric hindrance.
| Position | Electronic Environment | Steric Environment | Probability |
| C3 | Meta to -OMe (disfavored). Ortho to -Br. | Blocked by -Br. | Negligible |
| C4 | Para to -OMe (Strongly Favored). Ortho to -iPr. | Flanked by -H and -iPr. Accessible. | Primary Target |
| C6 | Ortho to -OMe (Favored). Ortho to -iPr. | Sandwiched between -OMe and -iPr. | Minor/Trace |
Visualizing the Pathway
Figure 1: Mechanistic map showing the convergence of electronic and steric factors favoring C4 substitution.
Experimental Protocols
Protocol A: C4-Nitration (Synthesis of 4-nitro-2-bromo-5-isopropylanisole)
Target Application: Precursor for aniline derivatives via reduction.
Reagents:
-
Substrate: 2-bromo-5-isopropylanisole (1.0 eq)
-
Nitric Acid (70%): 1.1 eq
-
Acetic Anhydride: 3.0 vol (relative to substrate)
-
Dichloromethane (DCM): Solvent
Procedure:
-
Preparation: Dissolve 2-bromo-5-isopropylanisole (10 mmol) in Acetic Anhydride (5 mL) and DCM (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Prepare a solution of HNO₃ (11 mmol) in Acetic Anhydride (2 mL) at 0°C. Add this mixture dropwise to the substrate solution over 20 minutes. Note: Maintain internal temperature <5°C to prevent over-nitration.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) and stir for another 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture onto crushed ice (50 g) and stir vigorously for 30 minutes to hydrolyze excess anhydride.
-
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with sat. NaHCO₃ (until pH neutral) and Brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Expected Yield: 75-85% Safety Note: Acetyl nitrate (formed in situ) is potentially explosive if overheated. Never exceed 30°C.
Protocol B: C4-Formylation (Vilsmeier-Haack Reaction)
Target Application: Introduction of aldehyde for Knoevenagel condensations or reductive aminations.
Reagents:
-
Substrate: 1.0 eq
-
Phosphorus Oxychloride (POCl₃): 1.2 eq
-
N,N-Dimethylformamide (DMF): 5.0 eq (acts as reagent and solvent)
Procedure:
-
Vilsmeier Reagent Formation: In a dry flask under N₂, cool DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 minutes at 0°C.
-
Substrate Addition: Dissolve 2-bromo-5-isopropylanisole in a minimum amount of DMF. Add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Warm the mixture to 70-80°C and stir for 4-6 hours. Note: The methoxy group activates the ring sufficiently, but the steric bulk of the isopropyl group requires thermal energy to drive the reaction to completion.
-
Hydrolysis: Cool to room temperature. Pour the mixture into ice-cold saturated Sodium Acetate solution (buffer) or water. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with Ethyl Acetate. Wash with water (3x) to remove DMF, then Brine. Dry and concentrate.
Expected Yield: 60-75%
Protocol C: C4-Bromination
Target Application: Synthesis of dibromo-species for cross-coupling.
Reagents:
-
Substrate: 1.0 eq
-
N-Bromosuccinimide (NBS): 1.05 eq
-
Acetonitrile (ACN): Solvent
-
Catalyst: NH₄OAc (10 mol%)
Procedure:
-
Dissolve substrate in ACN (0.1 M).
-
Add NH₄OAc (catalyst) and cool to 0°C.
-
Add NBS portion-wise over 30 minutes. Protect from light.
-
Stir at room temperature for 4 hours.
-
Concentrate solvent, redissolve in Et₂O, wash with water, and purify.
Analytical Validation (NMR)
Distinguishing the C4-substituted product from the unlikely C6-isomer is critical.
| Feature | C4-Substitution (Product) | C6-Substitution (Impurity) |
| Remaining Protons | H3 and H6 | H3 and H4 |
| Relationship | Para to each other | Ortho to each other |
| 1H NMR Pattern | Two Singlets (or very weak coupling J < 1Hz) | Two Doublets (Strong coupling J ≈ 8Hz) |
| Shift Prediction | H6 (adj. to OMe) ~7.0-7.2 ppm; H3 (adj. to Br) ~7.3-7.5 ppm | H3 and H4 would show typical AB system |
Validation Check: If your 1H NMR spectrum shows two sharp singlets in the aromatic region, you have successfully targeted the C4 position.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Nitration) | Over-nitration (dinitration) | Lower temperature to -10°C; reduce HNO₃ equivalents to 1.0. |
| No Reaction (Vilsmeier) | Steric hindrance of Isopropyl | Increase temperature to 90°C; extend reaction time. |
| Regioisomer Mix | High temperature during addition | Ensure all electrophile additions occur strictly at 0°C to maximize kinetic control. |
| Demethylation | Lewis Acid too strong (e.g., AlCl₃) | Avoid AlCl₃. Use mild Friedel-Crafts catalysts or Vilsmeier conditions. |
References
-
Vilsmeier-Haack Reaction Protocol: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
- Nitration of Activated Aromatics: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Regioselectivity in Anisoles: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Steric Effects in EAS: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Bromo-5-Isopropylanisole Synthesis
Case ID: Methylation-02-Br-Iso Status: Active Support Subject: Yield Maximization for O-Methylation of 2-Bromo-5-Isopropylphenol
Executive Summary & Mechanistic Insight
The conversion of 2-bromo-5-isopropylphenol to 2-bromo-5-isopropylanisole is a classic Williamson Ether Synthesis. However, researchers often encounter yield plateaus (typically 60-70%) due to the specific electronic and steric environment of the substrate.
The Chemical Challenge
-
Steric Hindrance: The bromine atom at the ortho position creates a steric blockade, impeding the approach of the electrophile (methyl source).
-
Nucleophilicity Trade-off: The bromine atom is electron-withdrawing (Inductive effect, -I). While this makes the phenol more acidic (easier to deprotonate), it stabilizes the resulting phenoxide ion, rendering it less nucleophilic than unsubstituted phenols.
Technical Directive: To improve yield, you must drive the reaction kinetics by increasing the concentration of the "active" free phenoxide ion and utilizing a highly reactive electrophile in a polar aprotic solvent.
Standardized High-Yield Protocols
We recommend two protocols based on your available equipment and green chemistry requirements.
Protocol A: The "Gold Standard" (High Throughput)
Best for: Small to medium scale, maximum conversion.
| Parameter | Specification | Rationale |
| Reagent | Methyl Iodide (MeI) | Superior leaving group ( |
| Base | Potassium Carbonate ( | Anhydrous, granular. Gentle enough to prevent side reactions, strong enough for phenols. |
| Solvent | DMF (N,N-Dimethylformamide) | Polar aprotic. Solvates cations ( |
| Stoichiometry | 1.0 : 1.5 : 2.0 (Substrate:MeI:Base) | Excess base ensures complete deprotonation; excess MeI compensates for volatility. |
| Temp/Time | 60°C for 4-6 hours | High enough to overcome steric activation energy, low enough to prevent decomposition. |
Protocol B: Phase Transfer Catalysis (Scalable/Green)
Best for: Large scale, avoiding toxic polar solvents.
-
System: Toluene (Organic phase) + 30% NaOH (Aqueous phase).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Reagent: Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC).
-
Mechanism: TBAB shuttles the phenoxide into the organic layer where it reacts rapidly with the methylating agent.
Visualizing the Reaction Pathway
The following diagram illustrates the critical pathway and potential failure points (red nodes).
Figure 1: Reaction pathway showing the conversion of phenol to anisole and critical failure points involving moisture and competition.
Troubleshooting Center (FAQ)
Issue 1: "I have 20% starting material left after 12 hours."
Diagnosis: The reaction has stalled due to "Ion Pairing" or Reagent Loss. Root Cause: In solvents like Acetone, the potassium phenoxide forms tight ion pairs, reducing reactivity. Alternatively, Methyl Iodide may have evaporated. Corrective Action:
-
Switch Solvent: Move from Acetone to DMF or Acetonitrile.
-
Add Catalyst: Add 18-Crown-6 (5 mol%). This sequesters the Potassium ion, breaking the ion pair and creating a highly reactive "naked" anion.
-
Re-dose: Add an additional 0.5 eq of MeI.
Issue 2: "My isolated yield is low (50%), but TLC showed full conversion."
Diagnosis: Workup Loss. Root Cause: 2-bromo-5-isopropylanisole is lipophilic but can be lost if emulsions form or if the organic layer is not dried properly. Corrective Action:
-
Acid Wash: Wash the organic layer with 1M NaOH to remove unreacted phenol (which stays in the aqueous layer), followed by 1M HCl to break emulsions.
-
Drying: Use Magnesium Sulfate (MgSO4), not Sodium Sulfate, for faster and more aggressive drying.
Issue 3: "The reaction mixture turned dark brown/black."
Diagnosis: Oxidation. Root Cause: Electron-rich aromatic rings are susceptible to oxidation by air, especially in basic media at high temperatures. Corrective Action:
-
Inert Atmosphere: Perform the reaction strictly under Nitrogen or Argon balloon.
-
Antioxidant: A trace amount of sodium bisulfite can be added to the workup, but prevention via inert gas is superior.
Advanced Troubleshooting Logic
Use this decision tree to diagnose yield issues in real-time.
Figure 2: Diagnostic flowchart for isolating the cause of low yield (Reaction Kinetics vs. Isolation Protocol).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights on SN2 reactions and steric hindrance).
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. (Green chemistry alternatives for methylation).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Solvent effects on phenoxide nucleophilicity).
Troubleshooting low conversion in Buchwald-Hartwig amination of 2-bromo-5-isopropylanisole
Case ID: 2-Bromo-5-Isopropylanisole Conversion Failure
Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Troubleshooting low conversion in sterically hindered, electron-rich aryl bromides.
Executive Summary: The "Ortho-Effect" Challenge
You are encountering low conversion with 2-bromo-5-isopropylanisole . This is a classic "perfect storm" substrate for three reasons:
-
Steric Hindrance: The methoxy group at the 2-position (ortho) physically blocks the palladium center during the oxidative addition step.
-
Electronic Deactivation: The anisole ring is electron-rich (due to the methoxy and isopropyl groups). This increases the electron density at the C-Br bond, making it less electrophilic and significantly slowing down oxidative addition compared to electron-deficient substrates.
-
Potential Chelation: The oxygen in the methoxy group can weakly coordinate to the Palladium, potentially occupying a coordination site needed for the amine.
The standard "generic" conditions (e.g., Pd(OAc)₂, BINAP, Toluene) will almost certainly fail here. You need a specialized catalytic system designed for sterically demanding, electron-rich coupling .
Section 1: Diagnostic Triage (Start Here)
Before modifying the chemistry, verify the system integrity. Use this decision matrix to identify the failure mode.
Figure 1: Diagnostic decision tree for identifying the root cause of low conversion.
Section 2: Technical Q&A & Solutions
Q1: "I am using Pd(OAc)₂ and PPh₃ (or BINAP), but conversion stalls at <10%. Why?"
Technical Insight: These "First Generation" ligands lack the bulk and electron-donating capability required for your specific substrate.
-
The Problem: The ortho-methoxy group creates steric clash. Simple phosphines cannot force the Pd(0) to undergo oxidative addition into the electron-rich C-Br bond. Furthermore, Pd(OAc)₂ requires reduction to Pd(0) in situ by the amine or phosphine, which is often inefficient and leads to "Palladium Black" precipitation before the cycle starts.
-
The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
For Primary Amines: Use BrettPhos or tBuBrettPhos . These are exceptionally bulky and prevent catalyst deactivation.
-
For Secondary Amines: Use RuPhos . It is the "Gold Standard" for sterically hindered secondary aminations.
-
Q2: "I see the formation of 3-isopropylanisole (the de-brominated product). What is happening?"
Technical Insight: This is Protodehalogenation . Instead of coupling with the amine, the Palladium intermediate is grabbing a hydride (H⁻) and eliminating the bromine.
-
Cause 1 (Solvent): Is your solvent wet? Water acts as a proton source.
-
Cause 2 (Amine): If your amine has
-hydrogens, the catalyst might be undergoing elimination. -
The Fix:
-
Ensure Toluene or Dioxane is anhydrous (Karl Fischer < 50 ppm).
-
Switch the base from NaOtBu to Cs₂CO₃ or K₃PO₄ . Weaker inorganic bases often reduce the rate of dehalogenation compared to strong alkoxides.
-
Q3: "Why should I use a Palladacycle Pre-catalyst (e.g., RuPhos Pd G4) instead of mixing Pd and Ligand?"
Technical Insight: For difficult substrates like 2-bromo-5-isopropylanisole, the "induction period" (the time it takes to form the active catalyst) is critical.
-
Traditional Mixing: Mixing Pd₂dba₃ + Ligand relies on equilibrium. You might only generate 10-20% active catalyst; the rest aggregates into inactive clusters.
-
Pre-catalysts (G3/G4): These contain the ligand and metal in a precise 1:1 ratio. Upon heating with base, they release the active 12-electron Pd(0) species immediately, ensuring high turnover numbers (TON) before the catalyst has a chance to die.
Section 3: Optimized Experimental Protocol
Objective: Coupling 2-bromo-5-isopropylanisole with a secondary amine (e.g., morpholine/piperidine derivative).
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)
-
Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + RuPhos (4-8 mol%).
-
-
Base: NaOtBu (1.4 equiv)
-
Alternative if functional group sensitive: Cs₂CO₃ (2.0 equiv).
-
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the aryl bromide, base (NaOtBu), and RuPhos Pd G4 .
-
Why: Air sensitivity is highest for the active catalyst. G4 is air-stable as a solid but sensitive in solution.
-
-
Solvent Addition: Add anhydrous solvent. If the amine is a liquid, add it now via syringe.
-
Degassing: Sparge the mixture with Nitrogen for 5 minutes or use freeze-pump-thaw if available. Oxygen is a catalyst poison.
-
Reaction: Seal the vial and heat to 80°C - 100°C .
-
Why: High temperature is needed to overcome the activation energy of the oxidative addition step caused by the ortho-methoxy group.
-
-
Monitoring: Check HPLC/UPLC at 2 hours. If conversion is >50%, continue. If <10%, increase temp to 110°C.
Section 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific bottleneck caused by your substrate.
Figure 2: The Buchwald-Hartwig catalytic cycle. Note the Oxidative Addition bottleneck caused by the electron-rich, sterically hindered substrate.
Section 5: Data Summary & Comparison
| Variable | Standard Condition (Likely Failing) | Optimized Condition (Recommended) | Reason for Change |
| Ligand | PPh₃, BINAP, Xantphos | RuPhos (2° amine) or BrettPhos (1° amine) | Bulky ligands facilitate oxidative addition on hindered rings. |
| Pd Source | Pd(OAc)₂ | Pd-G4 Precatalyst or Pd₂(dba)₃ | Ensures active Pd(0) formation without induction lag. |
| Base | K₂CO₃ | NaOtBu (Standard) or Cs₂CO₃ (Sensitive) | Stronger base facilitates amine deprotonation; Cesium helps "cesium effect" solubility. |
| Temp | 60°C | 80°C - 110°C | Thermal energy required to overcome steric barrier of ortho-OMe. |
References
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Rich Diaryl Ethers.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. The definitive guide on selecting ligands (RuPhos/BrettPhos)
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions.
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions of Sterically Hindered Aryl Halides. Specifically addresses the "ortho-effect" troubleshooting.
Validation & Comparative
Structural Elucidation Guide: 1H NMR Profiling of 1-bromo-2-methoxy-4-isopropylbenzene
Executive Summary
This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 1-bromo-2-methoxy-4-isopropylbenzene . Designed for medicinal chemists and process development scientists, this document moves beyond basic peak assignment to focus on structural validation and regioisomer differentiation .
In synthetic pathways involving electrophilic aromatic substitution (e.g., bromination of thymol methyl ether derivatives), distinguishing between the target 1,2,4-substitution pattern and potential regioisomers is critical. This guide compares the target compound against its common synthetic impurities to establish a self-validating identification protocol.
Part 1: Experimental Protocol (Standardized)
To ensure reproducibility and resolution of fine coupling constants (
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard baseline. Use DMSO- only if resolution of aromatic protons is obscured by solvent overlap, though this may alter chemical shifts due to solvent-solute complexation. -
Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may cause peak broadening due to viscosity or aggregation.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.
Acquisition Parameters (600 MHz equiv.)
-
Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per unit time.
-
Relaxation Delay (D1):
2.0 seconds. Accurate integration of the methoxy singlet requires sufficient relaxation time. -
Spectral Width: -2 to 14 ppm.
-
Scans: 16–64 (dependent on probe sensitivity).
Workflow Visualization
The following diagram outlines the critical decision points in the acquisition workflow to ensure data integrity.
Figure 1: Standardized NMR acquisition workflow ensuring high-resolution data for coupling constant analysis.
Part 2: Spectral Analysis & Assignment
The Structure
Compound: 1-bromo-2-methoxy-4-isopropylbenzene Substitution Pattern: 1,2,4-trisubstituted benzene.
-
Position 1: Bromine (Inductive withdrawing, -I).
-
Position 2: Methoxy (Resonance donating, +M).
-
Position 4: Isopropyl (Weakly activating).
Predicted Chemical Shifts & Multiplicity
The following table breaks down the expected signals based on substituent effects (Z-score analysis) and coupling logic.
| Region | Proton Assignment | Multiplicity | Integration | Coupling ( | Structural Logic | |
| Aliphatic | Isopropyl | 1.20 - 1.25 | Doublet (d) | 6H | ~7.0 Hz | Vicinal coupling to methine. |
| Aliphatic | Isopropyl | 2.80 - 2.90 | Septet (sept) | 1H | ~7.0 Hz | Coupling to 6 methyl protons. |
| Hetero | Methoxy | 3.85 - 3.90 | Singlet (s) | 3H | - | Isolated spin system. |
| Aromatic | H-3 (Ortho to OMe) | 6.70 - 6.80 | Doublet (d) | 1H | ~2.0 Hz | Key Signal. Meta-coupling to H-5. Shielded by OMe. |
| Aromatic | H-5 (Ortho to iPr) | 6.75 - 6.85 | Doublet of Doublets (dd) | 1H | 8.0, 2.0 Hz | Ortho to H-6, Meta to H-3. |
| Aromatic | H-6 (Ortho to Br) | 7.35 - 7.45 | Doublet (d) | 1H | ~8.0 Hz | Deshielded by Br. Ortho coupling to H-5. |
Detailed Mechanistic Interpretation
The Aromatic Region (The "Fingerprint")
The aromatic region (6.5 – 7.5 ppm) is the definitive identifier. In a 1,2,4-substitution pattern where the substituents are Br (1), OMe (2), and iPr (4):
-
H-6 (The Deshielded Proton): Located at position 6, this proton is ortho to the Bromine atom. The inductive effect (-I) of Bromine deshields this proton, shifting it downfield (~7.4 ppm) relative to the others. It will appear as a doublet due to ortho-coupling with H-5 (
Hz). -
H-3 (The Shielded Proton): Located at position 3, this proton is ortho to the Methoxy group. The resonance effect (+M) of the oxygen lone pair increases electron density at this position, shielding it (shifting upfield to ~6.7 ppm). Crucially, H-3 is isolated from H-5 and H-6 by substituents. It appears as a singlet or a very fine doublet (
Hz) due to meta-coupling with H-5. -
H-5: Located at position 5, this proton couples to H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets (dd) .
Part 3: Comparative Analysis (Target vs. Alternatives)
In drug development, regiospecificity is rarely 100%. The most common "alternative" structure encountered is the regioisomer formed if bromination occurs para to the methoxy group (if the position were open) or ortho to the isopropyl group.
Comparison: Target (1-Br-2-OMe-4-iPr) vs. Isomer B (1-OMe-2-Br-4-iPr)
| Feature | Target: 1-bromo-2-methoxy-4-isopropyl | Isomer B: 2-bromo-1-methoxy-4-isopropyl | Diagnostic Value |
| H-3 Signal | ~6.7 ppm (Shielded) | ~7.0+ ppm (Less Shielded) | High. In the Target, H-3 is ortho to OMe (shielded). In Isomer B, H-3 is ortho to Br (deshielded). |
| Coupling Pattern | AMX or ABX System | AMX System | Medium. Both are 1,2,4-trisubstituted, but shifts differ. |
| Methoxy Shift | ~3.85 ppm | ~3.95 ppm | Low. Steric hindrance from ortho-Br in Isomer B may cause slight deshielding. |
Logic Tree for Isomer Identification
Use the following logic flow to definitively confirm the target structure over its isomer.
Figure 2: Decision logic for distinguishing 1-bromo-2-methoxy-4-isopropylbenzene from regioisomers based on H-6 multiplicity.
Part 4: Technical Validation & Troubleshooting
Common Artifacts
-
Water Peak: In
, water appears ~1.56 ppm. Ensure this does not overlap with the isopropyl doublet (~1.2 ppm). Remedy: Use dry solvent or shift temperature. -
Rotation Sidebands: If the methoxy singlet shows symmetrical "satellite" peaks at the base, check sample spinning rate.
Self-Validating Check (The "Sum of Parts")
To confirm the analysis is correct without external standards:
-
Integrate the Isopropyl Methine (Septet): Set this to 1.00.
-
Check Methoxy: Must integrate to 3.00 (
0.1). -
Check Aromatics: Sum of aromatic protons must equal 3.00.
-
Check Isopropyl Methyls: Must integrate to 6.00. If these ratios fail, the sample is impure or the assignment is incorrect.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The definitive guide for substituent additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for anisole derivative shifts).
-
Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Resource for chemical shift prediction logic).
Distinguishing Key Isomers: A Comparative Guide to 2-bromo-5-isopropylanisole and 4-bromo-3-isopropylanisole
In synthetic chemistry, particularly in the fields of pharmaceutical and materials science, the precise identification of constitutional isomers is a critical, non-negotiable step. Positional isomers, such as 2-bromo-5-isopropylanisole and 4-bromo-3-isopropylanisole, often exhibit subtle differences in their physicochemical properties, yet can possess vastly different biological activities or reaction kinetics. This guide provides an in-depth, data-supported framework for unambiguously differentiating these two specific isomers, moving beyond theoretical principles to offer actionable experimental protocols and expected outcomes.
The core challenge lies in their identical molecular formula (C₁₀H₁₃BrO) and mass. Therefore, differentiation hinges on analytical techniques that are sensitive to the spatial arrangement of the bromo, isopropyl, and methoxy substituents on the benzene ring. This guide will focus on the two most powerful and accessible methods for this task: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Arbiter
NMR spectroscopy is the most definitive non-destructive technique for identifying organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map the precise connectivity and spatial relationships of atoms within a molecule. The substitution pattern on the aromatic ring creates a unique fingerprint of chemical shifts and spin-spin coupling constants for each isomer.
¹H NMR: Unraveling the Aromatic Region
The primary distinction between the two isomers in ¹H NMR lies in the pattern of signals in the aromatic region (typically 6.5-8.0 ppm).
-
2-bromo-5-isopropylanisole: The aromatic protons are in a 1,2,4-substitution pattern. This arrangement results in three distinct aromatic signals: a doublet, a singlet (or a narrow doublet with a very small coupling constant), and a doublet of doublets. The proton at C6, situated between the bromo and methoxy groups, is uniquely identifiable.
-
4-bromo-3-isopropylanisole: This isomer features a 1,2,4-substitution pattern as well, but the relative positions of the substituents lead to a different splitting pattern. We expect to see three aromatic protons, likely appearing as a doublet, a doublet, and a doublet of doublets, with distinct coupling constants reflecting their ortho, meta, and para relationships.
¹³C NMR: A Tale of Two Spectra
While ¹H NMR is often sufficient, ¹³C NMR provides complementary and confirmatory data. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of their neighboring substituents. The carbon atom directly bonded to the bromine atom (C-Br) and the methoxy-bearing carbon (C-OCH₃) will have characteristic and differing chemical shifts in each isomer.
Expected NMR Data Comparison
The following table summarizes the anticipated chemical shifts based on established principles of substituent effects on aromatic rings. Actual values may vary slightly based on solvent and concentration.
| Nucleus | 2-bromo-5-isopropylanisole (Predicted) | 4-bromo-3-isopropylanisole (Predicted) | Key Differentiator |
| Aromatic ¹H | ~7.3 ppm (d), ~6.8 ppm (dd), ~6.7 ppm (d) | ~7.4 ppm (d), ~7.1 ppm (dd), ~6.8 ppm (d) | The specific splitting patterns and coupling constants (ortho vs. meta) of the three distinct aromatic protons provide a unique fingerprint for each isomer. |
| Isopropyl ¹H | Septet (~3.2 ppm), Doublet (~1.2 ppm) | Septet (~3.3 ppm), Doublet (~1.2 ppm) | Minimal difference expected in the isopropyl signals themselves. |
| Methoxy ¹H | Singlet (~3.8 ppm) | Singlet (~3.8 ppm) | No significant difference expected. |
| Aromatic ¹³C | 6 distinct signals | 6 distinct signals | The chemical shifts of C-Br, C-OCH₃, and C-isopropyl will differ significantly due to the change in their relative positions and the resulting electronic environment. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Carefully integrate all signals and determine the coupling constants (J-values) for the aromatic protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Compare the obtained chemical shifts, integration values, and coupling constants to the expected patterns for each isomer to make an unambiguous assignment.
NMR Analysis Workflow
Caption: Workflow for isomeric differentiation using NMR spectroscopy.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Confirmatory Tool
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It serves as an excellent method for both separating the isomers and confirming their molecular weight and fragmentation patterns.
Gas Chromatography (GC) Separation
Isomers often have slightly different boiling points and polarities, which can be exploited for separation on a GC column.
-
Principle of Separation: The two isomers will interact differently with the stationary phase of the GC column. Even minor differences in their dipole moments and van der Waals forces can lead to different retention times (RT). It is generally expected that the isomer with the lower boiling point will elute first from a standard non-polar column (e.g., DB-5ms). The steric hindrance around the methoxy and bromo groups in the 2-bromo-5-isopropylanisole might lead to a slightly lower boiling point compared to the 4-bromo-3-isopropylanisole isomer.
Mass Spectrometry (MS) Analysis
While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can show subtle differences.
-
Molecular Ion Peak (M⁺): Both isomers will exhibit a characteristic molecular ion peak cluster corresponding to the mass of C₁₀H₁₃BrO. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as two peaks of nearly equal intensity (M⁺ and M⁺+2), which is a definitive indicator of a monobrominated compound.
-
Fragmentation: Key fragmentations to monitor include the loss of a methyl group (-15 Da) from the methoxy or isopropyl moiety, and the loss of an isopropyl group (-43 Da). While these major fragments may be common to both, their relative abundances could differ, providing another point of comparison.
Expected GC-MS Data Comparison
| Parameter | 2-bromo-5-isopropylanisole | 4-bromo-3-isopropylanisole | Key Differentiator |
| GC Retention Time | Expected to have a slightly shorter RT | Expected to have a slightly longer RT | The elution order on a standard non-polar column can be a reliable, albeit relative, indicator. |
| Molecular Ion (M⁺) | m/z 228 & 230 | m/z 228 & 230 | Confirms molecular formula and presence of one bromine atom. |
| Key Fragments | m/z 213/215 (M-15), m/z 185/187 (M-43) | m/z 213/215 (M-15), m/z 185/187 (M-43) | Subtle differences in the relative intensities of these fragments may be observable. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start with an initial oven temperature of ~100 °C, hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~250 °C.
-
Injector: Use a split/splitless injector at ~250 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Transfer Line Temperature: ~280 °C.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the peak(s).
-
Examine the mass spectrum corresponding to the peak of interest. Confirm the presence of the M⁺ and M⁺+2 peaks and analyze the fragmentation pattern.
-
GC-MS Analysis Workflow
Caption: Workflow for isomeric analysis using GC-MS.
Conclusion
While both NMR and GC-MS are powerful techniques, NMR spectroscopy stands as the primary and most definitive method for the structural elucidation of the 2-bromo-5-isopropylanisole and 4-bromo-3-isopropylanisole isomers. The unique spin-spin coupling patterns in the aromatic region of the ¹H NMR spectrum provide an unambiguous structural fingerprint. GC-MS serves as an excellent complementary technique, providing confirmation of molecular weight and offering an orthogonal method of separation based on physicochemical properties. For absolute certainty in research and development, employing both techniques is the recommended best practice, ensuring the highest level of scientific integrity.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NIST Chemistry WebBook. SRD 1A - Home. This database is a comprehensive resource for chemical and physical data, including mass spectra, for a wide range of compounds. [Link]
A Comparative Guide to IR Spectroscopy of Methoxy and Isopropyl Groups in Bromoarenes
This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of methoxy and isopropyl groups attached to a bromoarene core. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of peak values. We will explore the underlying vibrational principles and electronic effects that dictate the appearance of these functional groups in an IR spectrum, offering a robust framework for spectral interpretation and compound characterization.
Section 1: Foundational Principles of IR Spectroscopy in Substituted Arenes
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. For substituted bromoarenes, the IR spectrum is a composite of vibrations from the aromatic ring, the bromine substituent, and the attached alkyl or alkoxy group. The electronic interplay between these groups—the electron-donating nature of the methoxy group versus the weakly donating isopropyl group, and the electron-withdrawing inductive effect of bromine—subtly but definitively alters the bond strengths and, consequently, their vibrational frequencies.
The electron-donating resonance effect of the methoxy group, for instance, increases the electron density in the aromatic ring, which can influence the force constants of the C=C bonds. Conversely, the electron-withdrawing inductive effect of the bromine atom can impact the aromatic C-H bending vibrations. Understanding these substituent effects is paramount for accurate spectral assignment.
Section 2: Distinguishing Methoxy Group Vibrations
The methoxy (-OCH₃) group presents several characteristic absorption bands in the IR spectrum. The most prominent of these are the C-O stretching and the C-H stretching and bending vibrations of the methyl group.
C-O Stretching Vibrations
The C-O bond in a methoxy-substituted bromoarene gives rise to two distinct stretching vibrations: an asymmetric and a symmetric stretch.
-
Asymmetric C-O Stretch (ν_as(C-O-C)) : This is typically a strong and prominent band found in the region of 1275-1200 cm⁻¹ . The exact position is sensitive to the substitution pattern on the aromatic ring.
-
Symmetric C-O Stretch (ν_s(C-O-C)) : This band is generally found at a lower frequency, in the range of 1075-1020 cm⁻¹ . Its intensity can vary but is often less pronounced than the asymmetric stretch.
The electron-donating nature of the methoxy group enhances the C-O bond's double bond character through resonance, leading to a higher stretching frequency compared to aliphatic ethers.
Methyl C-H Vibrations
The methyl group of the methoxy substituent exhibits characteristic C-H stretching and bending modes.
-
C-H Stretching : Asymmetric and symmetric stretching vibrations of the methyl C-H bonds are observed in the 2960-2850 cm⁻¹ region. These are often sharp and of medium intensity.
-
C-H Bending : The asymmetric and symmetric bending (scissoring) vibrations of the methyl group appear around 1465-1440 cm⁻¹ and 1380-1365 cm⁻¹ , respectively.
Section 3: Identifying Isopropyl Group Vibrations
The isopropyl group [-CH(CH₃)₂] has a more complex set of vibrations due to the presence of both a tertiary C-H and two methyl groups.
Isopropyl C-H Vibrations
-
Tertiary C-H Stretch : The stretching vibration of the tertiary C-H bond is typically weak and appears around 2890-2870 cm⁻¹ .
-
Methyl C-H Stretching : Similar to the methoxy group, the methyl groups of the isopropyl substituent show asymmetric and symmetric C-H stretching bands in the 2970-2950 cm⁻¹ and 2875-2865 cm⁻¹ regions.
Isopropyl C-H Bending Vibrations
The bending vibrations of the isopropyl group are particularly diagnostic.
-
Methyl Asymmetric and Symmetric Bending : These occur in similar regions to other methyl groups, around 1470-1450 cm⁻¹ and 1385-1380 cm⁻¹ . A key feature for the isopropyl group is the presence of a doublet in the symmetric bending region, often appearing as two bands of roughly equal intensity around 1385 cm⁻¹ and 1370 cm⁻¹ . This "isopropyl doublet" is a strong indicator of this functional group.
-
"Rocking" and "Wagging" Vibrations : Additional complex vibrations can be observed in the fingerprint region.
Section 4: Bromoarene Core Vibrations
Both methoxy and isopropyl substituted bromoarenes will display vibrations characteristic of the aromatic ring and the C-Br bond.
-
Aromatic C=C Stretching : These vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The exact number and position of these bands can be indicative of the substitution pattern.
-
Aromatic C-H Bending (Out-of-Plane) : These strong absorptions in the 900-690 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For example, a 1,4-disubstituted (para) bromoarene will show a strong band between 850-810 cm⁻¹ .
-
C-Br Stretching : The C-Br stretching vibration is found in the low-frequency region of the spectrum, typically between 600-500 cm⁻¹ . This band can sometimes be weak and may be difficult to observe with standard instrumentation.
Section 5: Comparative Data Summary
The following table summarizes the key IR absorption frequencies for methoxy and isopropyl groups on a bromoarene core.
| Functional Group | Vibrational Mode | Methoxy-Bromoarene (cm⁻¹) | Isopropyl-Bromoarene (cm⁻¹) |
| Alkoxy/Alkyl | Asymmetric C-O Stretch | 1275-1200 (Strong) | N/A |
| Symmetric C-O Stretch | 1075-1020 (Medium) | N/A | |
| Methyl C-H Asymmetric Stretch | ~2960 | ~2965 | |
| Methyl C-H Symmetric Stretch | ~2850 | ~2870 | |
| Tertiary C-H Stretch | N/A | ~2880 | |
| Methyl C-H Asymmetric Bend | ~1460 | ~1465 | |
| Methyl C-H Symmetric Bend | ~1375 | ~1385 and ~1370 (Doublet) | |
| Bromoarene | Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| Aromatic C-H Bend (OOP) | Dependent on substitution | Dependent on substitution | |
| C-Br Stretch | 600-500 | 600-500 |
Section 6: Experimental Protocol for FTIR Analysis
This protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a substituted bromoarene using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Objective: To acquire and process the IR spectrum of a methoxy- or isopropyl-substituted bromoarene.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Sample of substituted bromoarene (liquid or solid)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean with isopropanol and a lint-free wipe and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor). Typically, 16-32 scans are co-added for a good signal-to-noise ratio.
-
-
Sample Application:
-
For liquids: Apply a small drop of the sample directly onto the ATR crystal.
-
For solids: Place a small amount of the solid sample onto the crystal and use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak picking tool in the software to identify and label the major absorption bands.
-
Self-Validation:
-
The spectrum should be free of significant water vapor and CO₂ peaks.
-
The baseline in non-absorbing regions should be close to 100% transmittance or 0 absorbance.
-
The major peaks should be sharp and well-defined, indicating good sample contact with the ATR crystal.
Section 7: Visualizing Vibrational Assignments
The following diagrams illustrate the key functional groups and their expected placement within a bromoarene structure.
Caption: Key functional groups in methoxy- and isopropyl-bromoarenes.
Caption: Diagnostic regions in the IR spectrum for substituted bromoarenes.
References
Safety Operating Guide
Operational Guide: Disposal of Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)-
Executive Summary & Chemical Profile
Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- is a halogenated aromatic ether. In the absence of a compound-specific Safety Data Sheet (SDS) for this exact isomer, it must be managed according to the "Worst-Case" protocols for Halogenated Organic Solvents .
Improper disposal of brominated aromatics poses two specific risks:
-
Incinerator Damage: Combustion releases Hydrogen Bromide (HBr), which is highly corrosive to standard incinerator flues.
-
Dioxin Formation: Incomplete combustion can lead to the formation of brominated dioxins/furans.
Strict Adherence to the "Halogenated" waste stream is mandatory.
Chemical Identity & Classification
| Feature | Detail |
| Systematic Name | Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- |
| Functional Groups | Aryl Bromide, Ether, Isopropyl group |
| Waste Classification | Halogenated Organic (RCRA Hazardous Waste) |
| Primary Hazard | Combustible liquid; Skin/Eye Irritant; Aquatic Toxin |
| Disposal Method | High-Temperature Incineration (with Acid Gas Scrubbing) |
Waste Segregation Logic (The "Why")
As researchers, we often default to dumping liquids into "Organic Waste." For this compound, that is a critical error.
The Bromine Factor: Unlike chlorinated compounds, brominated compounds are heavier and often have higher boiling points. When mixed with non-halogenated solvents (like Acetone or Methanol) and sent to a standard fuel-blending facility, the bromine content can exceed the facility's permit limits.
Segregation Rule:
-
DO NOT mix with Non-Halogenated solvents (Acetone, Ethanol, Hexane).
-
DO NOT mix with Oxidizers (Nitric Acid, Peroxides) – Risk of exothermic runaway.
-
DO combine with other Halogenated solvents (DCM, Chloroform) only if the total mixture pH is neutral.
Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the chemical to waste, ensure it is chemically stable.
-
Check pH: If the material was used in an acidic reaction (e.g., bromination), verify the pH is >4. If acidic, neutralize with dilute Sodium Bicarbonate (
) to prevent container degradation. -
Quench Reactivity: If the material contains residual reagents (e.g., Lithium or Magnesium from Grignard formation), quench with Isopropanol under an inert atmosphere before disposal.
Phase 2: Container Selection & Labeling
-
Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans due to potential corrosion from hydrolysis-induced HBr.
-
Headspace: Leave 10% headspace to allow for thermal expansion.
-
Labeling:
-
Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
List constituents: "Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)-" (Do not use abbreviations).
-
Phase 3: The Workflow
Follow this logical flow to ensure compliance.
Figure 1: Decision logic for the safe disposal of brominated aromatic ethers, emphasizing the critical quenching step for reaction mixtures.
Emergency Contingencies
In the event of a spill during transfer, standard organic spill kits are insufficient if the volume is large, due to the environmental persistence of brominated aromatics.
| Scenario | Immediate Action |
| Minor Spill (<50mL) | Absorb with vermiculite or activated charcoal pads. Place in a sealed bag labeled "Halogenated Debris." |
| Major Spill (>500mL) | Evacuate area. Vapors may be heavy and accumulate in low areas. Call EHS. Do not allow entry into drains (aquatic toxin). |
| Skin Contact | Wash with soap and water for 15 minutes. Brominated compounds can absorb transdermally. |
Regulatory Framework & Compliance
This protocol is designed to comply with the following regulatory standards. Non-compliance results in significant fines and potential facility shutdowns.
-
EPA RCRA Classification:
-
While this specific isomer may not have a unique "U" or "P" code, it falls under the "Characteristic of Toxicity" if it exhibits toxicity, or more commonly, it is regulated as a Halogenated Solvent (F-List) if spent, or simply ignitable/toxic characteristic waste (D-codes) [1].
-
Applicable Code: Likely D001 (Ignitable) and requires treatment standards for halogenated organics.
-
-
Incineration Requirements:
-
40 CFR Part 264 Subpart O dictates that incinerators burning halogenated waste must achieve 99.99% destruction and removal efficiency (DRE) and control HCl/HBr emissions [2]. This is why segregation from general trash is vital.
-
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Parts 260-273. Available at: [Link]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: Incinerators, Cement Kilns, and Lightweight Aggregate Kilns. 40 CFR Part 264 Subpart O. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
